N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide
CAS No.: 695218-26-9
Cat. No.: VC4626911
Molecular Formula: C22H25ClF2N2O4S
Molecular Weight: 486.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695218-26-9 |
|---|---|
| Molecular Formula | C22H25ClF2N2O4S |
| Molecular Weight | 486.96 |
| IUPAC Name | N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C22H25ClF2N2O4S/c1-12-10-20(13(2)14(3)21(12)30-5)32(28,29)26-9-8-17-15(4)27-19-7-6-16(11-18(17)19)31-22(23,24)25/h6-7,10-11,26-27H,8-9H2,1-5H3 |
| Standard InChI Key | ZUOHAZWXSWPXQU-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)Cl)C |
Introduction
Sulfonamides are a class of compounds known for their diverse biological activities, including antibacterial and anti-inflammatory effects. They are characterized by the presence of a sulfonamide functional group (–SO₂NH₂) and have been widely used in pharmaceuticals.
Structural Features
Compounds like N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide and N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide feature an indole ring system, a chloro(difluoro)methoxy group, and a methoxy-substituted or trimethyl-substituted benzenesulfonamide moiety. These structural elements contribute to their potential pharmacological properties.
Synthesis
The synthesis of these compounds typically involves multi-step organic synthesis techniques. Careful control of reaction conditions is essential to ensure high yields and purity of the final product.
Biological Activities
Compounds with similar structures have been studied for their potential in antibacterial and anti-inflammatory applications. The unique combination of functional groups in these compounds may enhance their pharmacological profile compared to other sulfonamides.
Research Findings
While specific data on N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is not available, related compounds have shown promising biological activities. For instance, compounds with indole structures are significant in medicinal chemistry due to their association with various bioactive compounds.
Data Tables
Since specific data for N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is not available, we can consider the properties of similar compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activities |
|---|---|---|---|
| N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide | C21H23ClF2N2O4S | Approximately 472.93 | Antibacterial, Anti-inflammatory |
| N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2,4,6-trimethylbenzenesulfonamide | C21H23ClF2N2O3S | Approximately 509.0 | Promising biological activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume